molecular formula C21H33NO3 B14396446 N-Dodecanoyl-2-ethoxybenzamide CAS No. 89549-46-2

N-Dodecanoyl-2-ethoxybenzamide

Cat. No.: B14396446
CAS No.: 89549-46-2
M. Wt: 347.5 g/mol
InChI Key: PTKGXSQRGSOILC-UHFFFAOYSA-N
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Description

N-Dodecanoyl-2-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom of 2-ethoxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecanoyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzamide with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethoxybenzamide+dodecanoyl chlorideThis compound+HCl\text{2-ethoxybenzamide} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethoxybenzamide+dodecanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoyl-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-Dodecanoyl-2-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Dodecanoyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzamide: A simpler analog without the dodecanoyl group.

    N-Dodecanoylbenzamide: Similar structure but lacks the ethoxy group.

Uniqueness

N-Dodecanoyl-2-ethoxybenzamide is unique due to the presence of both the dodecanoyl and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89549-46-2

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

N-dodecanoyl-2-ethoxybenzamide

InChI

InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-12-17-20(23)22-21(24)18-15-13-14-16-19(18)25-4-2/h13-16H,3-12,17H2,1-2H3,(H,22,23,24)

InChI Key

PTKGXSQRGSOILC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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